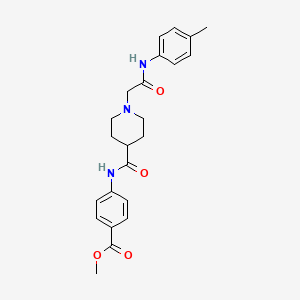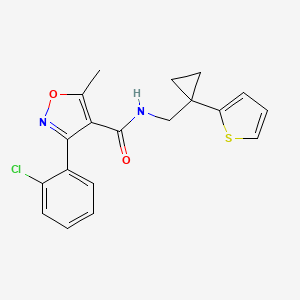
Methyl 4-(1-(2-oxo-2-(p-tolylamino)ethyl)piperidine-4-carboxamido)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of piperidine, which is a common structure in many pharmaceuticals . It also contains a benzamide group and a tolylamino group, which are common in various organic compounds.
Molecular Structure Analysis
The compound likely has a complex structure due to the presence of the piperidine ring and the benzamide group. The dihydropyrimidine ring, a common structure in similar compounds, often adopts a screw-boat conformation .Chemical Reactions Analysis
The compound, being a piperidine derivative, may undergo various chemical reactions. For instance, if the amide group in 2-cyanoacetamides possesses either an alkyl or hydrogen substituent instead of aryl, the reaction leads to 2-oxo-1,2,3,4-tetrahydropyridine .Aplicaciones Científicas De Investigación
Anti-Acetylcholinesterase Activity
Piperidine derivatives have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity, which is crucial in developing treatments for conditions like Alzheimer's disease. Certain piperidine derivatives substituted with bulky moieties showed significant increase in anti-AChE activity, indicating their potential as antidementia agents. Notably, a compound demonstrated over 18,000 times greater affinity for AChE than for BuChE, significantly increasing acetylcholine content in the cerebral cortex and hippocampus of rats at certain doses (Sugimoto et al., 1990).
Tyrosine Kinase Inhibitor Metabolism
Flumatinib, a novel antineoplastic tyrosine kinase inhibitor used in treating chronic myelogenous leukemia (CML), undergoes metabolism resulting in several metabolites. The study of flumatinib's metabolism in CML patients highlights the importance of understanding the metabolic pathways of such inhibitors to optimize therapeutic efficacy and manage potential drug interactions (Gong et al., 2010).
Synthesis of Piperidine Derivatives for Potential Industrial Application
The asymmetric synthesis of cis-(3R,4R)-N-(tert-Butoxycarbonyl)-4-methyl-3-(methylamino)piperidine, an intermediate for synthesizing potent protein kinase inhibitors, demonstrates the potential industrial application of such synthesis methods. This approach could be relevant for the large-scale production of medically significant compounds (Hao et al., 2011).
Antiproliferative Effects
Piperazine-based conjugates have been synthesized and shown to exhibit antiproliferative effects on human leukemic cells. These findings suggest the potential of piperazine derivatives in developing therapies for leukemia and other cancers (Sharath Kumar et al., 2014).
Serotonin Receptor Agonism
Benzamide derivatives with a piperidin-4-ylmethyl moiety have been explored for their serotonin 4 (5-HT(4)) receptor agonist activity, which is relevant in gastrointestinal motility disorders. Such compounds have shown favorable pharmacological profiles and, in some cases, superior oral bioavailability, indicating their potential as orally active therapeutic agents (Sonda et al., 2003).
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 4-[[1-[2-(4-methylanilino)-2-oxoethyl]piperidine-4-carbonyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4/c1-16-3-7-19(8-4-16)24-21(27)15-26-13-11-17(12-14-26)22(28)25-20-9-5-18(6-10-20)23(29)30-2/h3-10,17H,11-15H2,1-2H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAPQYQYRLQBRDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2CCC(CC2)C(=O)NC3=CC=C(C=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-{[(E)-2-furylmethylidene]amino}-6-imino-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile](/img/structure/B2767217.png)
![N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2767218.png)
![3-chloro-2-[phenyl(1H-1,2,4-triazol-3-yl)methyl]-5-(trifluoromethyl)pyridine](/img/structure/B2767219.png)
![N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2767220.png)


![4-methoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine](/img/structure/B2767224.png)
![7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-propan-2-ylsulfanylpurine-2,6-dione](/img/structure/B2767225.png)

![3-(4-ethylphenyl)-3-hydroxy-1-(4-methoxyphenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2767227.png)
![Tert-butyl 4-[[[2-[ethyl(prop-2-enoyl)amino]acetyl]amino]methyl]-3,6-dihydro-2H-pyridine-1-carboxylate](/img/structure/B2767231.png)
![N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2767233.png)
![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2767235.png)

